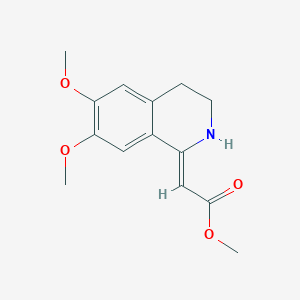

Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with a dihydroisoquinoline core substituted with methoxy groups and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate.

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile: A structurally similar compound with a nitrile group instead of an ester group.

Uniqueness

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate, a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO3

- Molecular Weight : 273.35 g/mol

- CAS Number : 79641-44-4

1. Anticancer Properties

Isoquinoline derivatives, including this compound, have shown promising anticancer activities. A study highlighted the effectiveness of various isoquinoline derivatives in inhibiting cancer cell proliferation. Specifically, compounds with a similar structure demonstrated significant antiproliferative effects against several cancer cell lines:

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| 6a-1 | PC12 | 455 | Neuroprotection |

| 3b | CEM/C2 | Not specified | Topoisomerase inhibition |

| 7 | Murine Mammary | Not specified | NF-kB pathway inhibition |

These findings suggest that this compound may exert similar effects through comparable mechanisms.

2. Neuroprotective Effects

Research indicates that certain isoquinoline derivatives can enhance neuronal survival and protect against oxidative stress. For instance, a study reported that specific derivatives improved cell survival rates in corticosterone-injured PC12 cells. This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases.

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase Inhibition : Isoquinoline derivatives have shown potential as acetylcholinesterase inhibitors, which are vital for treating Alzheimer's disease.

- Tyrosinase Inhibition : Analogous compounds have been reported to inhibit tyrosinase activity significantly. This action is beneficial for treating hyperpigmentation disorders.

Case Study 1: Neuroprotective Activity

In a study evaluating the neuroprotective effects of isoquinoline derivatives on PC12 cells exposed to corticosterone, compound 6a-1 exhibited a significant increase in cell viability and reduced apoptosis rates compared to untreated controls. The results indicated a protective mechanism possibly linked to antioxidant properties.

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of various isoquinoline derivatives against breast cancer cell lines. The study found that certain compounds inhibited cell proliferation by inducing apoptosis and disrupting the cell cycle. Notably, compound 3b showed a selective toxicity profile favoring cancer cells over normal cells.

Properties

CAS No. |

79641-44-4 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |

InChI |

InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3/b11-8- |

InChI Key |

CVEBXPRITHLJKJ-FLIBITNWSA-N |

Isomeric SMILES |

COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)OC)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.